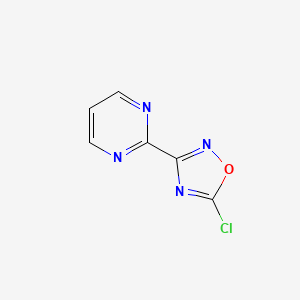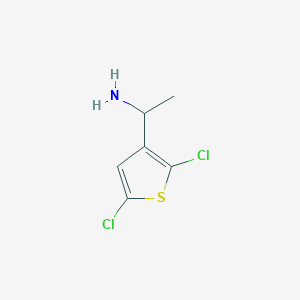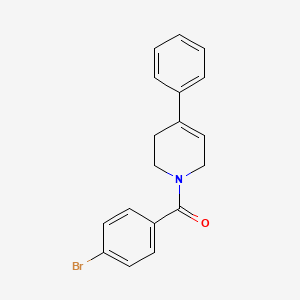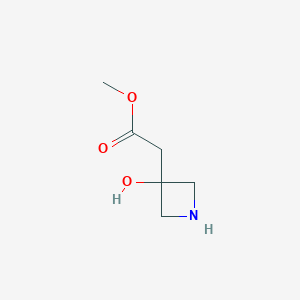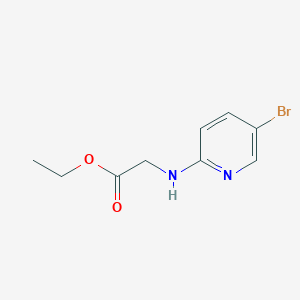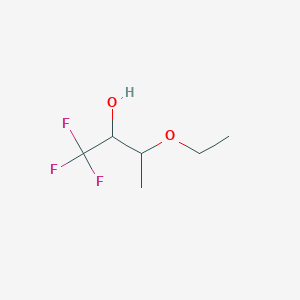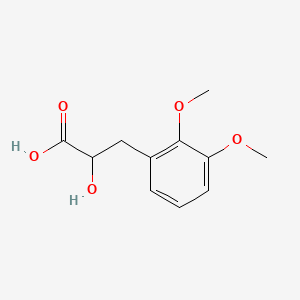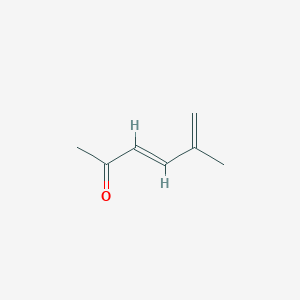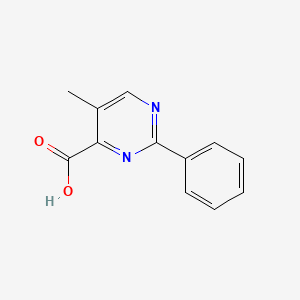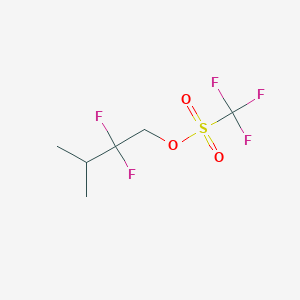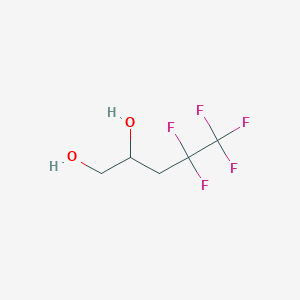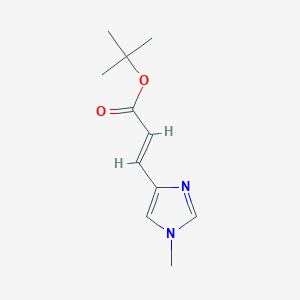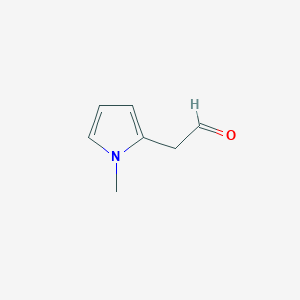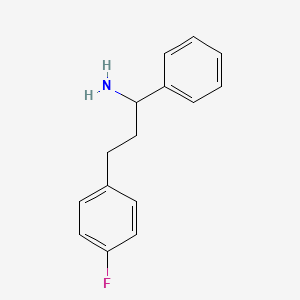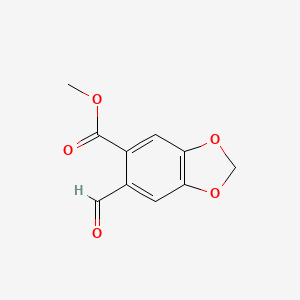
Methyl 6-formyl-1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-formyl-1,3-dioxaindane-5-carboxylate is a chemical compound belonging to the class of indane derivatives. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features a formyl group (-CHO) at the 6th position and a carboxylate ester group (-COOCH3) at the 5th position of the indane structure. It is a versatile compound with applications in various fields of scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 6-formyl-1,3-dioxaindane-5-carboxylate typically begins with readily available starting materials such as indane-5,6-dione and formic acid.
Reaction Conditions: The reaction involves the formylation of indane-5,6-dione using formic acid under controlled conditions, often in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 6-formyl-1,3-dioxaindane-5-carboxylate may involve large-scale reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Methyl 6-formyl-1,3-dioxaindane-5-carboxylate can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group or the carboxylate ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, ethers.
Aplicaciones Científicas De Investigación
Methyl 6-formyl-1,3-dioxaindane-5-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which methyl 6-formyl-1,3-dioxaindane-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell wall synthesis.
Anticancer Action: Inhibits enzymes involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate
Indane-5,6-dione
Methyl 6-formyl-2,2-difluoro-1,3-dioxaindane-5-carboxylate
Propiedades
Fórmula molecular |
C10H8O5 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
methyl 6-formyl-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H8O5/c1-13-10(12)7-3-9-8(14-5-15-9)2-6(7)4-11/h2-4H,5H2,1H3 |
Clave InChI |
XDIVIDZQOTULDT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1C=O)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


